4-[(1S,5R)-3-methyl-3,6-diazabicyclo[3.2.2]nonane-6-carbonyl]benzenesulfonamide
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Overview
Description
4-[(1S,5R)-3-methyl-3,6-diazabicyclo[3.2.2]nonane-6-carbonyl]benzenesulfonamide is a useful research compound. Its molecular formula is C15H21N3O3S and its molecular weight is 323.4 g/mol. The purity is usually 95%.
The exact mass of the compound 4-{[(1S*,5R*)-3-methyl-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}benzenesulfonamide is 323.13036271 g/mol and the complexity rating of the compound is 523. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Heterocyclic Compounds and Biological Significance
Heterocyclic compounds, including triazines and benzodiazepines, play a crucial role in medicinal chemistry due to their wide spectrum of biological activities. Triazine derivatives have been studied for their antibacterial, antifungal, anti-cancer, antiviral, antimalarial, and anti-inflammatory activities. These compounds offer a promising avenue for drug development due to their potent pharmacological activity (Verma, Sinha, & Bansal, 2019). Similarly, benzodiazepines are recognized for their role in treating various types of epilepsy and their potential as emerging environmental contaminants (Pinder, Brogden, Speight, & Avery, 1976).
Sulfonamides and Carbonic Anhydrase Inhibitors
Sulfonamides, such as "4-{[(1S*,5R*)-3-methyl-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}benzenesulfonamide," have been extensively researched for their inhibitory action on carbonic anhydrase (CA). These studies highlight the importance of the electronic properties of the sulfonamide group, which significantly influence the inhibition potency. Substituents on the sulfonamide nucleus can affect its interaction with CA, suggesting that modifications to this chemical structure could tailor its biological activity for specific therapeutic applications (Gupta, 2003).
Mechanism of Action
Future Directions
The study suggests that selective inhibition of CA IX can be a useful target for discovering novel antiproliferative agents . This indicates that “4-{[(1S*,5R*)-3-methyl-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}benzenesulfonamide” and similar compounds could have potential applications in cancer treatment research .
Properties
IUPAC Name |
4-[(1S,5R)-3-methyl-3,6-diazabicyclo[3.2.2]nonane-6-carbonyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3S/c1-17-8-11-2-5-13(10-17)18(9-11)15(19)12-3-6-14(7-4-12)22(16,20)21/h3-4,6-7,11,13H,2,5,8-10H2,1H3,(H2,16,20,21)/t11-,13+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTKDZGMJBATHBK-WCQYABFASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CCC(C1)N(C2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@@H]2CC[C@H](C1)N(C2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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